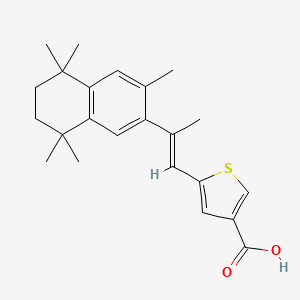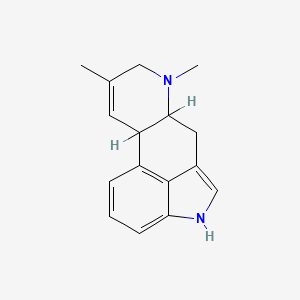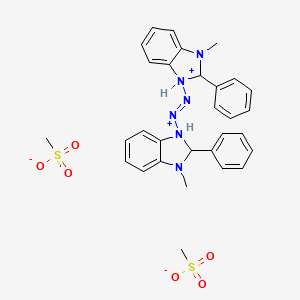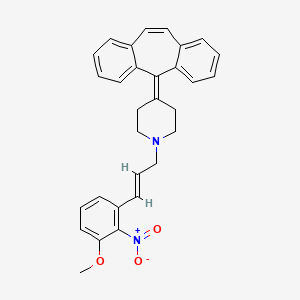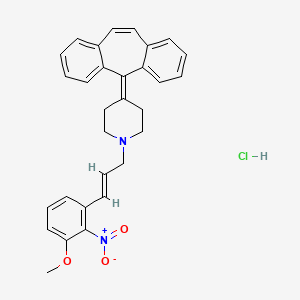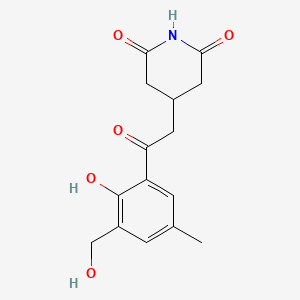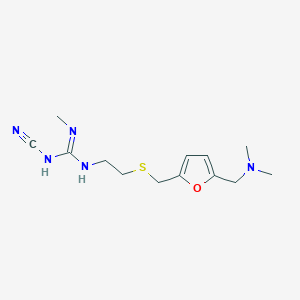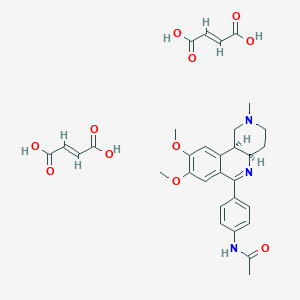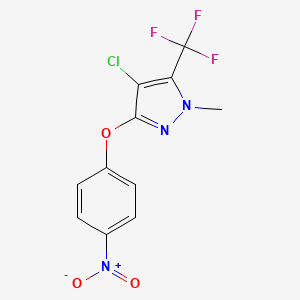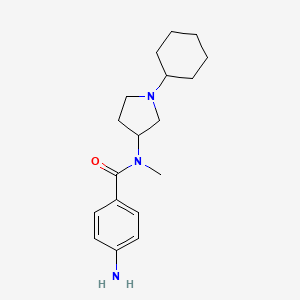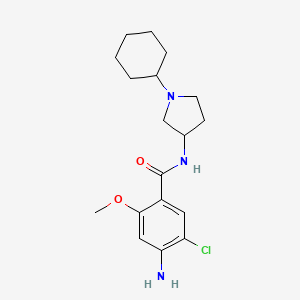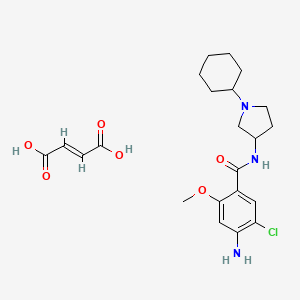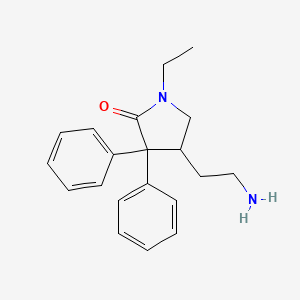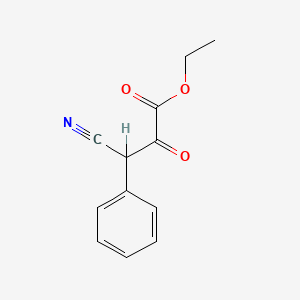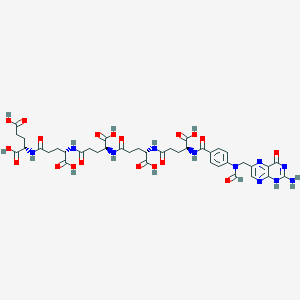
10-Formylpteroylpentaglutamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Formylpteroylpentaglutamate is a folate conjugate.
Wissenschaftliche Forschungsanwendungen
Identification in Rat Liver Research identified 10-formylpteroylpentaglutamate as a major derivative in rat livers, comprising about 20% of the total endogenous hepatic folate. This discovery was made using a combination of spectral, microbiological, chemical, and chromatographic techniques (Connor & Blair, 1980).
Role in One-Carbon Metabolism 10-Formylpteroylpentaglutamate serves as a cosubstrate for enzymes in purine biosynthesis. Its high specificity constant supports the hypothesis that regulation of certain pathways in one-carbon metabolism may operate via alterations of the poly-gamma-glutamyl chain length (Baggott & Krumdieck, 1979).
Metabolism in Rats Studies on rats have shown that 10-formylpteroylpentaglutamate is incorporated into the folate pool and metabolized, with its derivatives being excreted in urine and bile. This research helps in understanding the metabolic fate of the folate molecule in vivo (Pheasant, Connor, & Blair, 1981).
Enzyme Interaction in E. Coli An enzyme from Escherichia coli was found to convert L-glutamic acid and 10-formyl-H4folic acid to 10-formyl-H4pteroyl-gamma-glutamylglutamic acid, shedding light on the enzyme functions and its potential applications in biochemical research (Masurekar & Brown, 1975).
Eigenschaften
CAS-Nummer |
41432-72-8 |
|---|---|
Produktname |
10-Formylpteroylpentaglutamate |
Molekularformel |
C40H47N11O19 |
Molekulargewicht |
985.9 g/mol |
IUPAC-Name |
(2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C40H47N11O19/c41-40-49-32-31(34(60)50-40)43-19(15-42-32)16-51(17-52)20-3-1-18(2-4-20)33(59)48-25(39(69)70)8-13-29(56)46-23(37(65)66)6-11-27(54)44-21(35(61)62)5-10-26(53)45-22(36(63)64)7-12-28(55)47-24(38(67)68)9-14-30(57)58/h1-4,15,17,21-25H,5-14,16H2,(H,44,54)(H,45,53)(H,46,56)(H,47,55)(H,48,59)(H,57,58)(H,61,62)(H,63,64)(H,65,66)(H,67,68)(H,69,70)(H3,41,42,49,50,60)/t21-,22-,23-,24-,25-/m0/s1 |
InChI-Schlüssel |
AIQOHUVZTIREKD-KEOOTSPTSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)N=C(N3)N)C=O |
SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)C=O |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)N=C(N3)N)C=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
10-Formylpteroylpentaglutamate; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



